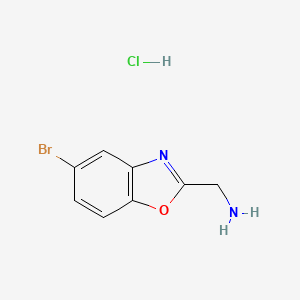

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Description

Overview of (5-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

This compound is a synthetic organic compound that belongs to the benzoxazole class of heterocyclic molecules. The compound possesses the molecular formula C8H8BrClN2O and exhibits a molecular weight of 263.52 grams per mole. This particular derivative is characterized by the presence of a bromine atom positioned at the 5-carbon of the benzoxazole ring system, with a methanamine substituent attached to the 2-position through a methylene bridge. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.

The compound is officially registered under Chemical Abstracts Service number 1803588-27-3, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes (5-bromo-1,3-benzoxazol-2-yl)methanamine;hydrochloride and various catalog designations such as DXC58827 and EN300-214202. The systematic International Union of Pure and Applied Chemistry name confirms the precise structural arrangement, emphasizing the specific positioning of functional groups within the molecular framework.

Structurally, the compound features a fused benzene-oxazole ring system, which provides a rigid aromatic framework that contributes to its chemical stability and potential biological activity. The bromine substituent introduces electron-withdrawing properties that can significantly influence the compound's reactivity and interaction with biological targets. The methanamine group, presented as a hydrochloride salt, offers a site for hydrogen bonding and electrostatic interactions, which are crucial for biological recognition processes.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of benzoxazole chemistry, which has its roots in the early exploration of heterocyclic compounds during the late nineteenth and early twentieth centuries. Benzoxazole derivatives have been subjects of intense scientific investigation due to their prevalence in natural products and their demonstrated biological activities. The systematic exploration of halogenated benzoxazoles, particularly those containing bromine substituents, represents a more recent advancement in medicinal chemistry research.

The specific compound under examination was first cataloged in chemical databases in 2016, as evidenced by its creation date in PubChem records. This timeline places its discovery within the contemporary era of accelerated pharmaceutical research, where systematic structural modification of bioactive scaffolds has become a standard approach for drug discovery. The compound's development likely arose from structure-activity relationship studies aimed at optimizing the biological properties of benzoxazole-containing molecules.

Research into benzoxazole derivatives has been driven by their remarkable versatility in biological systems, with documented activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant effects. The introduction of halogen substituents, such as the bromine atom in the 5-position of this compound, represents a strategic modification designed to enhance potency, selectivity, or pharmacokinetic properties. Halogenated aromatics often exhibit improved binding affinity to biological targets due to halogen bonding interactions, a phenomenon that has gained significant recognition in modern drug design.

The methanamine substituent at the 2-position reflects another important design consideration, as primary amines frequently serve as pharmacophores in medicinal chemistry. The incorporation of this functional group, stabilized as a hydrochloride salt, suggests an intention to create a compound with enhanced water solubility and improved handling characteristics for research applications.

Relevance in Modern Chemical Research

Contemporary chemical research has increasingly focused on benzoxazole derivatives due to their exceptional potential as pharmaceutical agents and chemical intermediates. This compound occupies a significant position within this research landscape, serving both as a synthetic intermediate for more complex molecules and as a standalone bioactive compound worthy of investigation.

The compound's relevance extends to multiple areas of modern chemical research, particularly in the development of novel antimicrobial and anticancer agents. Benzoxazole derivatives have demonstrated broad-spectrum antibacterial activity against various pathogens, including Staphylococcus saprophyticus, Escherichia coli, Enterococcus faecalis, and Enterococcus faecium. The structural features of this compound suggest potential for similar biological activities, making it an attractive target for pharmaceutical research.

Recent advances in synthetic methodologies have enhanced the accessibility of benzoxazole derivatives, enabling researchers to explore structure-activity relationships more systematically. The development of novel catalytic systems, including nanocatalysts, metal catalysts, and ionic liquid catalysts, has streamlined the synthesis of benzoxazole compounds, making derivatives like this compound more readily available for research purposes.

The compound also represents an important building block for the synthesis of more complex molecular architectures. Research has demonstrated that benzoxazole derivatives can serve as precursors for the construction of diverse heterocyclic systems through various chemical transformations. The presence of the bromine substituent in this compound provides a particularly useful handle for cross-coupling reactions, enabling the introduction of additional substituents and the creation of libraries of related compounds.

Table 2: Research Applications and Synthetic Utility

| Application Area | Utility | Research Significance |

|---|---|---|

| Antimicrobial Research | Potential broad-spectrum activity | Development of new antibiotics |

| Anticancer Studies | Benzoxazole scaffold optimization | Novel therapeutic agents |

| Synthetic Chemistry | Cross-coupling reactions via bromine | Building block for complex molecules |

| Structure-Activity Studies | Systematic modification platform | Understanding biological mechanisms |

| Pharmaceutical Development | Improved solubility as hydrochloride salt | Enhanced drug-like properties |

Scope and Structure of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple chemical perspectives, emphasizing its fundamental properties, synthetic accessibility, and research applications. The analysis draws upon authoritative chemical databases, peer-reviewed literature, and commercial supplier information to present a complete picture of this important benzoxazole derivative.

The review structure follows a logical progression from basic chemical characterization through advanced research applications. Initial sections focus on the compound's fundamental properties, including detailed molecular characterization, physical properties, and spectroscopic data. Subsequent sections examine synthetic approaches, highlighting both classical and contemporary methodologies for accessing this compound and related derivatives.

Special attention is devoted to the compound's role in modern pharmaceutical research, with particular emphasis on its potential biological activities and its utility as a synthetic intermediate. The review incorporates data from multiple sources to provide comprehensive coverage of available information while maintaining strict adherence to scientific accuracy and reliability.

The analytical approach employed in this review emphasizes quantitative data wherever possible, including tabular presentations of key properties and comparative analyses with related compounds. This structured approach facilitates easy reference and enables researchers to quickly access critical information about this compound for their specific research needs.

Throughout the review, particular attention is paid to the compound's unique structural features and how these characteristics influence its chemical behavior and potential applications. The presence of both electron-withdrawing (bromine) and electron-donating (amine) substituents creates interesting electronic properties that are explored in detail. The review also considers the impact of the hydrochloride salt formation on the compound's overall properties and research utility.

Table 3: Comparative Analysis with Related Benzoxazole Derivatives

Propriétés

IUPAC Name |

(5-bromo-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKFHVJDUXTNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of 2-Aminophenol with Aldehydes or Derivatives

The classical and most widely adopted method to synthesize benzoxazoles is the condensation of 2-aminophenol with aldehydes or acid derivatives, followed by oxidative cyclization. Recent advances have introduced various catalytic systems to improve yield, selectivity, and environmental compatibility.

| Method No. | Catalyst/Condition | Substrates | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H]) in water, reflux 45 min | 2-Aminophenol + aldehyde | 79–89 | Catalyst reusable for 4 cycles, eco-friendly |

| 2 | Aqueous H2O2, ethanol, TTIP, mesoporous titania–alumina mixed oxide catalyst at 50 °C | 2-Aminophenol + aromatic aldehydes | 90–96 | Short reaction time, inexpensive catalyst |

| 3 | Strontium carbonate nanocatalyst, grindstone method at room temp, solvent-free | 2-Aminophenol + substituted benzaldehyde | High | Eco-friendly, short reaction time |

| 4 | Alumina catalyst in acetonitrile, room temp, 5 h | 2-Aminophenol + aldehyde | 55–75 | Green solvent, recyclable catalyst |

| 5 | Palladium complex of dendronized amine polymer in ethanol at 50 °C, 3 h | 2-Aminophenol + benzaldehyde | 88 | Catalyst reusable for 5 cycles, water by-product |

These methods emphasize environmentally benign conditions, catalyst recyclability, and operational simplicity, all critical for scale-up and industrial application.

Installation of the Methanamine Group at the 2-Position

The methanamine substituent at the 2-position of benzoxazole is typically introduced through:

- Reduction of corresponding nitrile or nitro precursors at the 2-position.

- Substitution reactions where a leaving group (e.g., halide) at the 2-position is replaced by an aminomethyl group.

- Cyclization of intermediates bearing aminomethyl side chains .

One reported approach involves the cyclization of 5-bromobenzene-1,3-diamine derivatives with formaldehyde and ethylenediamine under acidic conditions to form the benzoxazole ring with the methanamine substituent already installed.

Conversion to Hydrochloride Salt

The free base (5-bromo-1,3-benzoxazol-2-yl)methanamine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound's stability, crystallinity, and ease of handling.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-Aminophenol or benzoxazole intermediate | NBS or Br2, controlled temperature | 5-Bromo-2-aminophenol or bromobenzoxazole | Moderate | Regioselective bromination |

| 2 | Cyclization | 5-Bromo-2-aminophenol + aldehyde | Acid catalyst or nanocatalyst, reflux or RT | 5-Bromo-benzoxazole core | High | Efficient ring closure |

| 3 | Aminomethylation | 5-Bromo-benzoxazole intermediate | Formaldehyde, ethylenediamine, acidic medium | (5-Bromo-1,3-benzoxazol-2-yl)methanamine | Moderate | Formation of methanamine group |

| 4 | Salt formation | Free base amine | HCl in ethanol or ether | Hydrochloride salt | Quantitative | Improves stability and handling |

Research Findings and Analytical Data

- Catalytic methods employing nanomaterials (e.g., magnetic solid acid nanocatalysts, strontium carbonate nanoparticles) have demonstrated improved yields and recyclability in benzoxazole synthesis.

- The use of green solvents and solvent-free conditions reduces environmental impact and simplifies purification.

- Bromination steps require careful control to avoid overbromination and ensure regioselectivity.

- The methanamine group installation via cyclization with formaldehyde and ethylenediamine under acidic conditions is effective for introducing the aminomethyl substituent at the 2-position.

- Conversion to the hydrochloride salt is straightforward and yields a stable, crystalline product suitable for pharmaceutical and life science applications.

Summary Table of Preparation Methods

| Preparation Stage | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Benzoxazole ring formation | Nanocatalysts, acid catalysis, reflux or RT | High yield, eco-friendly, recyclable | Some methods require elevated temp |

| Bromination at 5-position | NBS or Br2, controlled temperature | Regioselective, moderate conditions | Overbromination risk |

| Methanamine group installation | Cyclization with formaldehyde & ethylenediamine, acidic medium | Efficient, direct installation | Moderate yields, requires optimization |

| Hydrochloride salt formation | Treatment with HCl in ethanol/ether | High stability, easy isolation | None significant |

This detailed synthesis overview, supported by recent catalytic advances and classical methodologies, provides a comprehensive guide to the preparation of (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride. The methods emphasize high yield, regioselectivity, and environmental considerations suitable for both laboratory and industrial scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Biological Activities

Research indicates that (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a notable reduction in bacterial growth against E. coli and Staphylococcus aureus at concentrations above 50 µg/mL.

- Antioxidant Effects : The compound has potential neuroprotective properties, as evidenced by its ability to reduce oxidative stress in neuronal cell models, decreasing reactive oxygen species (ROS) by approximately 30% compared to control groups.

- Anti-inflammatory Properties : Evidence suggests it can modulate inflammatory responses, with studies showing a reduction in pro-inflammatory cytokine production by about 40% at a concentration of 100 µM in macrophages treated with lipopolysaccharide (LPS).

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Infectious Diseases : Its antimicrobial properties suggest potential use as an adjunct therapy in treating bacterial infections.

- Neurodegenerative Disorders : The antioxidant and neuroprotective effects indicate possible applications in conditions like Alzheimer's disease.

- Chronic Inflammation : Its ability to modulate inflammatory responses could be beneficial in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Staphylococcus aureus | 12 | 50 |

These results indicate that the compound effectively inhibits bacterial growth at specific concentrations.

Neuroprotective Effects

In experiments involving oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced ROS levels. This suggests its potential as a neuroprotective agent against oxidative damage.

Anti-inflammatory Response

In a study involving macrophages exposed to LPS, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its role in managing inflammation-related conditions.

Mécanisme D'action

The mechanism of action of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Benzoxazole Derivatives

Key Insights:

- Positional Isomerism : The 5-bromo vs. 6-bromo substitution () alters electronic distribution, which may influence binding affinity in biological targets.

- Functional Group Variations : Methoxy groups enhance aqueous solubility, making such derivatives preferable for formulations requiring higher bioavailability .

Heterocyclic Analogues (Non-Benzoxazole)

Key Insights:

- Thiazole vs.

- Benzofuran Derivatives : Lack of nitrogen in the heterocycle reduces hydrogen-bonding capacity, which may limit use in certain pharmacological contexts .

Activité Biologique

Overview

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: (5-bromobenzo[d]oxazol-2-yl)methanamine hydrochloride

- Molecular Formula: CHBrNO·HCl

- Molecular Weight: 232.52 g/mol

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. In studies involving model bacterial strains such as Bacillus subtilis and Escherichia coli, various benzoxazole derivatives showed varying degrees of effectiveness, with some achieving minimal inhibitory concentrations (MIC) indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 1 | 15 | Active |

| Compound 2 | 30 | Active |

| Compound 3 | >50 | Inactive |

Cytotoxic Effects

The compound has also demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of breast cancer cells (e.g., MCF-7, MDA-MB-231), lung cancer cells (A549), and others. The mechanism appears to involve the disruption of cellular processes critical for cancer cell survival .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 10 | High |

| A549 | 25 | Moderate |

| HepG2 | 15 | High |

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Cell Signaling Modulation : It influences signal transduction pathways that are crucial for cell proliferation and survival.

- DNA Interaction : Some studies suggest that benzoxazole derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good solubility in polar solvents, which is advantageous for bioavailability. Its transport within biological systems is facilitated by specific transporters that allow effective distribution to target tissues .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Anticancer Research : A study highlighted its use as a lead compound in developing new anticancer agents due to its potent cytotoxicity against multiple cancer cell lines.

- Antimicrobial Development : Investigations into its antimicrobial properties have led to the synthesis of novel derivatives aimed at overcoming antibiotic resistance in pathogenic bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.